molecular formula C6H7N3O2<br>C6H3(NH2)2NO2<br>C6H7N3O2 B140028 4-Nitro-o-phenylenediamine CAS No. 99-56-9

4-Nitro-o-phenylenediamine

Cat. No.: B140028
CAS No.: 99-56-9
M. Wt: 153.14 g/mol
InChI Key: RAUWPNXIALNKQM-UHFFFAOYSA-N
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Description

4-Nitro-o-phenylenediamine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of o-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group. This compound appears as dark red needles or a red solid and is known for its applications in various fields, including dye synthesis and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-o-phenylenediamine can be synthesized through the partial reduction of 2,4-dinitroaniline. The process involves dissolving 2,4-dinitroaniline in ethanol and ammonium hydroxide, followed by the introduction of hydrogen sulfide gas. The reaction mixture is maintained at a temperature between 45°C and 55°C until the yellow particles dissolve, forming a red-colored solution. The product is then crystallized, filtered, and purified using hydrochloric acid and ammonia .

Industrial Production Methods: In industrial settings, this compound can be produced by catalytic hydrogenation of o-nitroaniline. The process involves the use of a palladium-platinum bimetallic catalyst under controlled hydrogen pressure and temperature conditions. The resulting product is purified through filtration and rectification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-o-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-o-phenylenediamine is widely used in scientific research due to its mutagenic properties. It is employed in:

Comparison with Similar Compounds

Properties

IUPAC Name

4-nitrobenzene-1,2-diamine
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InChI

InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2
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InChI Key

RAUWPNXIALNKQM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)N
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Molecular Formula

C6H7N3O2, Array
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DSSTOX Substance ID

DTXSID9020958
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Molecular Weight

153.14 g/mol
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Physical Description

4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992), Dark red solid; [Merck Index] Brown or dark red crystalline powder; [MSDSonline], RED POWDER.
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acid, Sparingly sol in water; sol in aq soln of hydrochloric acid, Solubility in water: poor
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Vapor Pressure

0.000109 [mmHg]
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Mechanism of Action

4-Nitro-o-phenylenediamine (NOP) is a powerful direct-acting mutagen which demonstrates significant enhancement in mutagenicity when exposed to plant enzymatic systems. Evidence implicating the involvement of peroxidactic oxidation in NOP activation has been obtained from plant-cell suspension and isolated enzyme experiments. Using selected cytochrome P450 and peroxidase enzyme inhibitors in conjunction with Salmonella typhimurium strain TA98 and intact plant-cell activating systems as well as isolated horseradish peroxidase enzyme /the authors/ have further investigated NOP activation by plant systems. The activation of NOP by both plant cells and by horseradish peroxidase was suppressed by the P450 inhibitors methimazole and (+)-catechin and by the peroxidase inhibitors diethyldithiocarbamate and potassium cyanide, but was not suppressed by the P450 inhibitors metyrapone and 7,8-benzoflavone. In addition, peroxidase enzymatic activity was measured and found to be inhibited by methimazole, diethyldithiocarbamate and potassium cyanide but not by (+)-catechin. The data strongly support the involvement of exogenous peroxidase in the plant activation of NOP, but point to a complex metabolic system that requires multistep processing before full mutagenic potential of the plant-activated component of NOP is expressed.
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Color/Form

Dark red needles from dilute alcohol

CAS No.

99-56-9
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Melting Point

390 to 394 °F (NTP, 1992), 199.5 °C, 201 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What genotoxic effects of 4-NOPD have been observed?

A1: Studies show 4-NOPD can induce DNA damage, specifically oxidative DNA damage. [, ] This type of damage can lead to mutations and potentially contribute to the development of cancer.

Q2: How does 4-NOPD compare to o-phenylenediamine (OPD) in terms of mutagenicity?

A2: OPD has been found to be a more potent mutagen than 4-NOPD. [, ] While both compounds can induce DNA damage, OPD appears to exert its mutagenic effects mainly through indirect effects on DNA, possibly linked to an unbalanced nucleotide pool. []

Q3: Does 4-NOPD induce oxidative stress?

A3: Yes, research suggests 4-NOPD can induce oxidative stress in cells, even without metabolic activation. [, ] This finding highlights a potential mechanism behind its genotoxicity.

Q4: Can 4-NOPD be neutralized or its mutagenic effects mitigated?

A4: Research indicates that certain natural extracts, like those from Humulus japonicus, Cnidoscolus chayamansa, and Apodytes dimidiata, can exhibit antimutagenic effects against 4-NOPD. [, , , ] The exact mechanisms of this protective effect are still under investigation.

Q5: Are there any specific compounds that have shown potential in reducing the mutagenicity of 4-NOPD?

A5: Yes, studies have shown that both β-carotene and α-tocopherol can reduce DNA damage induced by 4-NOPD in specific experimental conditions. []

Q6: What is the molecular formula and weight of 4-NOPD?

A6: The molecular formula of 4-NOPD is C6H7N3O2, and its molecular weight is 153.14 g/mol. []

Q7: What analytical techniques are used to detect and quantify 4-NOPD?

A7: Gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC) [, , ], and UV spectrophotometry [] are common techniques for analyzing 4-NOPD. These methods offer high sensitivity and specificity in detecting and quantifying the compound in various matrices.

Q8: How is 4-NOPD used in the determination of selenium?

A8: 4-NOPD reacts with selenium(IV) to form 5-nitropiaselenol, a compound readily detectable by gas chromatography equipped with an electron-capture detector. [, ] This method offers high sensitivity, allowing for the determination of trace amounts of selenium in samples like plant materials and copper metal. [, ]

Q9: Can 4-NOPD be used to synthesize benzimidazole derivatives?

A9: Yes, 4-NOPD serves as a starting material in the synthesis of various benzimidazole derivatives. [, , ] These derivatives are known for their diverse biological activities and are being explored for potential applications in medicinal chemistry.

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